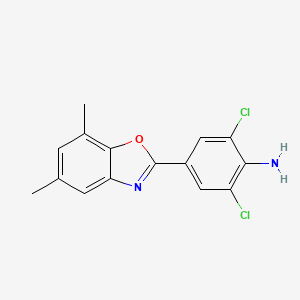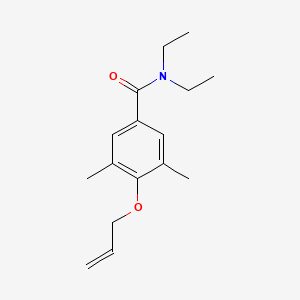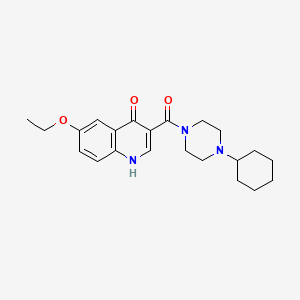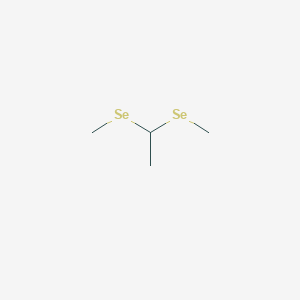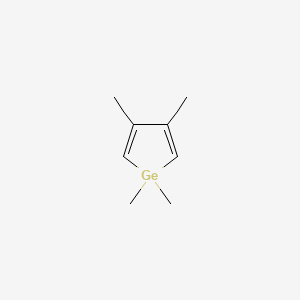
Germole, 1,1,3,4-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germole, 1,1,3,4-tetramethyl- is an organogermanium compound with the molecular formula C₈H₁₄Ge. It is a member of the germole family, which are five-membered heterocyclic compounds containing germanium. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Germole, 1,1,3,4-tetramethyl- typically involves the reaction of germanium tetrachloride with an appropriate organolithium reagent. One common method is the reaction of germanium tetrachloride with 1,1,3,4-tetramethyl-1,3-butadiene in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for Germole, 1,1,3,4-tetramethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
Germole, 1,1,3,4-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germole oxides.
Reduction: Reduction reactions can convert germole derivatives to their corresponding germolanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically involve halogenating agents or organometallic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield germole oxides, while substitution reactions can produce a variety of germole derivatives with different functional groups .
Applications De Recherche Scientifique
Germole, 1,1,3,4-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organogermanium compounds.
Biology: Research is ongoing into its potential biological activities and applications in medicinal chemistry.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, although more research is needed.
Industry: Germole derivatives are used in the development of advanced materials, including semiconductors and optoelectronic devices
Mécanisme D'action
The mechanism of action of Germole, 1,1,3,4-tetramethyl- involves its interaction with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in catalysis or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silole, 1,1,3,4-tetramethyl-: A silicon analog with similar structural properties but different electronic characteristics.
Stannole, 1,1,3,4-tetramethyl-: A tin analog that exhibits different reactivity due to the presence of tin instead of germanium.
Plumbole, 1,1,3,4-tetramethyl-: A lead analog with distinct chemical behavior compared to germole
Uniqueness
Germole, 1,1,3,4-tetramethyl- is unique due to the presence of germanium, which imparts specific electronic properties that are different from its silicon, tin, and lead analogs. These properties make it particularly useful in the development of advanced materials and in various chemical reactions .
Propriétés
Numéro CAS |
82763-96-0 |
|---|---|
Formule moléculaire |
C8H14Ge |
Poids moléculaire |
182.83 g/mol |
Nom IUPAC |
1,1,3,4-tetramethylgermole |
InChI |
InChI=1S/C8H14Ge/c1-7-5-9(3,4)6-8(7)2/h5-6H,1-4H3 |
Clé InChI |
UQEFUUUMVQTOEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C[Ge](C=C1C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


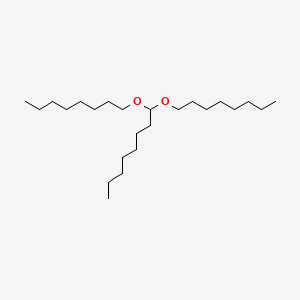
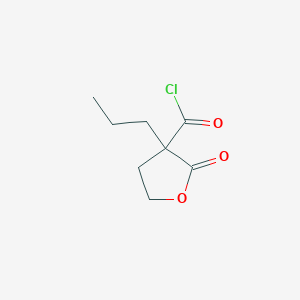
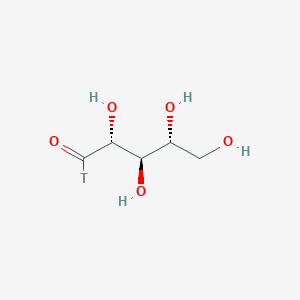
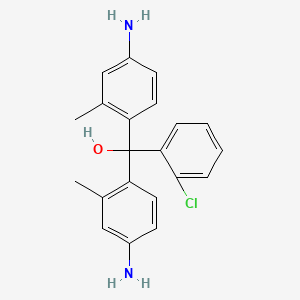
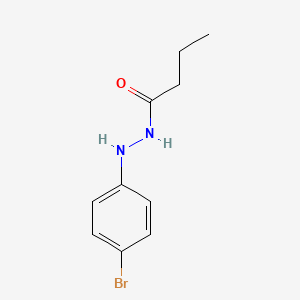
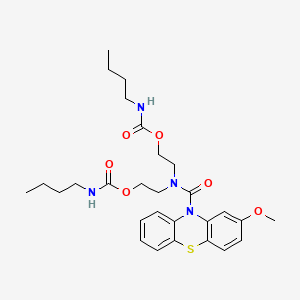
![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
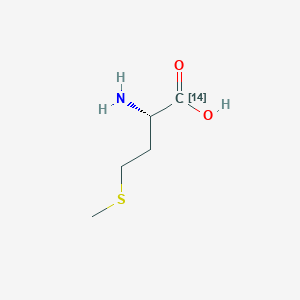
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
